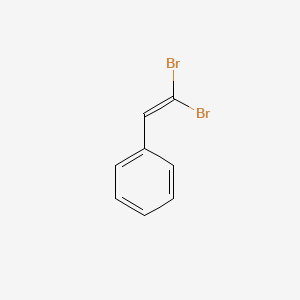

(2,2-Dibromovinyl)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

2,2-dibromoethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLVUSZHVURAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073471 | |

| Record name | (2,2-dibromoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31780-26-4, 7436-90-0 | |

| Record name | Dibromostyrene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2-dibromoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dibromovinyl Benzene and Its Derivatives

Classical and Modified Synthetic Approaches to (2,2-Dibromovinyl)benzene

The preparation of this compound often relies on well-known olefination and bromination techniques.

Corey-Fuchs Olefination and its Mechanistic Nuances

A primary method for synthesizing this compound is the Corey-Fuchs reaction. researchgate.net This two-step process begins with the conversion of an aldehyde, in this case, benzaldehyde (B42025), into a 1,1-dibromoolefin. researchgate.net The reaction utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to generate a phosphine-dibromomethylene ylide. researchgate.netwikipedia.org This ylide then reacts with the aldehyde in a manner analogous to the Wittig reaction to form the this compound. wikipedia.orgalfa-chemistry.com

The mechanism involves the nucleophilic attack of triphenylphosphine on carbon tetrabromide to form a phosphonium (B103445) salt, which then, through the action of a second equivalent of triphenylphosphine acting as a base, generates the reactive dibromomethylenephosphorane ylide. alfa-chemistry.comorganic-chemistry.org This ylide subsequently adds to the aldehyde to form a betaine (B1666868) intermediate, which collapses to an oxaphosphetane. alfa-chemistry.com The oxaphosphetane then fragments to yield the desired this compound and triphenylphosphine oxide. alfa-chemistry.com

The second step of the Corey-Fuchs reaction typically involves the treatment of the resulting 1,1-dibromoalkene with a strong base, such as n-butyllithium (n-BuLi), to generate a terminal alkyne. researchgate.net This transformation proceeds via a Fritsch-Buttenberg-Wiechell rearrangement. wikipedia.org However, for the synthesis of this compound itself, this second step is omitted. Modifications to the classical Corey-Fuchs protocol have been developed to improve yields and simplify purification. For instance, the use of zinc dust can reduce the amount of triphenylphosphine required. wikipedia.org

| Reagent | Role | Reference |

| Benzaldehyde | Starting aldehyde | researchgate.net |

| Carbon Tetrabromide (CBr₄) | Bromine source for ylide formation | researchgate.net |

| Triphenylphosphine (PPh₃) | Forms the reactive ylide | researchgate.net |

| n-Butyllithium (n-BuLi) | Base for subsequent alkyne synthesis (optional) | researchgate.net |

| Zinc dust | Reduces the amount of PPh₃ needed | wikipedia.org |

Bromination Protocols for Vinyl Substrates

An alternative approach to this compound involves the bromination of a suitable vinyl substrate. While direct bromination of styrene (B11656) typically leads to addition across the double bond, specific methods can achieve the desired gem-dibromo configuration. masterorganicchemistry.com One such method involves the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), in the presence of a bromide source like sodium bromide (NaBr). nih.gov This system generates an electrophilic bromine species that can add to a terminal alkyne, such as phenylacetylene (B144264), to yield (E/Z)-(1,2-dibromovinyl)benzene. nih.govfrontiersin.org Further reaction can lead to the desired gem-dibromo product, although this is less direct than the Corey-Fuchs approach for this specific isomer.

Synthesis of Substituted this compound Analogues

The versatility of the this compound scaffold allows for the synthesis of a wide range of substituted analogs, which are instrumental in the construction of more complex molecular architectures.

Preparation of Aryl- and Heteroaryl-Functionalized (2,2-Dibromovinyl)benzenes

Aryl- and heteroaryl-substituted (2,2-dibromovinyl)benzenes can be prepared by employing appropriately substituted benzaldehydes in the Corey-Fuchs reaction. For example, 4-fluorobenzaldehyde (B137897) can be converted to 1-(2,2-dibromovinyl)-4-fluorobenzene. Similarly, other substituted benzaldehydes can be used to introduce various functional groups onto the phenyl ring.

Furthermore, these compounds serve as precursors for more complex structures. For instance, o-bromo-(2,2-dibromovinyl)benzenes can undergo palladium-catalyzed coupling reactions with terminal alkynes and arylamines to produce α-alkynyl indoles. researchgate.net Copper-catalyzed reactions of o-hydroxy-gem-(dibromovinyl)benzenes with N-heteroarenes have been developed to synthesize 1-(2-benzofuryl)-N-heteroarenes. researchgate.net

Synthesis of Alkynyl-Substituted (2,2-Dibromovinyl)benzenes

This compound derivatives are key intermediates in the synthesis of alkynes. The second step of the Corey-Fuchs reaction, treating the 1,1-dibromoalkene with a strong base like n-BuLi, leads to the formation of a terminal alkyne through a process of dehydrobromination and metal-halogen exchange. researchgate.netorganic-chemistry.org This methodology has been utilized to convert various substituted (2,2-dibromovinyl)benzenes into their corresponding alkynes. nih.gov For example, 2-(2,2-dibromovinyl)naphthalene can be selectively converted to 2-ethynylnaphthalene (B39655). nih.gov

These resulting alkynes can then be further functionalized. For instance, they can participate in Sonogashira coupling reactions. nih.gov

Derivatization with Oxygen-Containing Moieties (e.g., Phenol (B47542), Methoxy)

The introduction of oxygen-containing functional groups, such as phenol and methoxy (B1213986) groups, onto the this compound framework can be achieved through several synthetic strategies.

Starting with a substituted benzaldehyde, such as 4-methoxybenzaldehyde, the Corey-Fuchs reaction can be employed to yield 1-(2,2-dibromovinyl)-4-methoxybenzene. nih.govacs.org Similarly, starting with vanillin, which contains both a hydroxyl and a methoxy group, allows for the synthesis of the corresponding (2,2-dibromovinyl)phenol derivative.

These oxygenated derivatives are valuable for further transformations. For example, 2-(2,2-dibromovinyl)phenol (B8367773) derivatives can undergo copper-catalyzed tandem etherification reactions with other phenols to produce 2-aryloxybenzofurans. sioc-journal.cn Furthermore, this compound derivatives with methoxy substituents have been used in the synthesis of benzofurans. rsc.org

| Derivative | Precursor Aldehyde | Key Reaction Type | Reference |

| 1-(2,2-Dibromovinyl)-4-fluorobenzene | 4-Fluorobenzaldehyde | Corey-Fuchs Olefination | |

| 1-(2,2-Dibromovinyl)-4-methoxybenzene | 4-Methoxybenzaldehyde | Corey-Fuchs Olefination | nih.govacs.org |

| 2-(2,2-Dibromovinyl)phenol derivatives | Substituted Salicylaldehydes | Corey-Fuchs Olefination | sioc-journal.cn |

| o-Bromo-(2,2-dibromovinyl)benzene | o-Bromobenzaldehyde | Corey-Fuchs Olefination | researchgate.net |

| 2-(2,2-Dibromovinyl)naphthalene | 2-Naphthaldehyde | Corey-Fuchs Olefination | nih.gov |

Incorporation of Nitrogen-Containing Groups

The introduction of nitrogen-containing moieties into molecules derived from this compound is a key strategy for creating complex heterocyclic structures. Various nitrogenous reagents have been successfully employed in copper-catalyzed and cascade reactions to yield a range of valuable products.

One prominent method involves the copper-catalyzed cross-coupling of this compound with imidazoles. thieme-connect.com This reaction, facilitated by a copper(I) iodide (CuI) catalyst, cesium carbonate (Cs₂CO₃) as a base, and N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, produces N-alkynylimidazoles in high yields. thieme-connect.com For instance, the reaction of this compound with imidazole (B134444) in dioxane at 80°C for 24 hours affords 1-(phenylethynyl)-1H-imidazole with an 82% yield. thieme-connect.com

Another approach utilizes biguanides to synthesize substituted 2,4-diamino-1,3,5-triazines. acs.org In a copper-catalyzed reaction, aryl-substituted 1,1-dibromoalkenes react with biguanide (B1667054) hydrochloride in the presence of a CuI catalyst, 2,2′-bipyridine ligand, and potassium phosphate (B84403) (K₃PO₄) base. acs.org This method demonstrates good tolerance for various functional groups on the aryl ring of the dibromoalkene, although electron-withdrawing groups tend to result in lower yields compared to electron-donating groups. acs.org

Furthermore, cascade reactions involving arylsulfonyl methyl isocyanides provide a pathway to highly functionalized pyrroles. nih.govrsc.org The reaction of gem-dibromoalkenes with reagents like tosylmethyl isocyanide (TosMIC) in the presence of cesium carbonate in DMSO at 100°C leads to the formation of 3-aryl-2,4-disulfonyl-1H-pyrroles. nih.govrsc.org This process showcases the dual functionality of the isocyanide reagent, which acts as both a sulfonyl source and a 1,3-dipolar species in a single operation. nih.gov The reaction proceeds through the formation of an acetylene (B1199291) bromide intermediate, followed by sulfonylation and a subsequent [2+3]-cycloaddition. nih.govrsc.org

The synthesis of pyrazoles has also been explored using hydrazides and dibromoalkenes. olemiss.edu

Table 1: Synthesis of Nitrogen-Containing Derivatives from this compound Analogues

| Nitrogen Source | Catalyst/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Imidazole | CuI/TMEDA, Cs₂CO₃ | N-Alkynylimidazole | 82% | thieme-connect.com |

| Dimethylbiguanide HCl | CuI/2,2'-bipyridine, K₃PO₄ | 1,3,5-Triazine | 86% | acs.org |

| Tosylmethyl isocyanide (TosMIC) | Cs₂CO₃ | 2,4-Disulfonyl-1H-pyrrole | up to 90% | nih.govrsc.org |

| 4-Methylbenzohydrazide | DIPEA, Lanthanide catalysts | Pyrazole (B372694) | - | olemiss.edu |

Synthesis of Organometallic this compound Complexes (e.g., Ferrocene Derivatives)

(2,2-Dibromovinyl)ferrocene serves as a versatile building block for the creation of heterodinuclear organometallic complexes. Ferrocene, an organometallic compound with an iron atom "sandwiched" between two cyclopentadienyl (B1206354) rings, can be functionalized to include the 2,2-dibromovinyl group, which then participates in further organometallic reactions. researchgate.netsigmaaldrich.com

A key synthetic application is the oxidative addition of (2,2-dibromovinyl)ferrocene to a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net This reaction yields a stable, heterodinuclear σ-alkenylpalladium complex. researchgate.net In this process, the palladium atom inserts into one of the carbon-bromine bonds of the dibromovinyl group, forming a new carbon-palladium σ-bond. The resulting complex, [trans-Pd(Br)(C(Br)=CHFc)(PPh₃)₂], features a direct linkage between the ferrocenyl vinyl group and the palladium center, creating a bimetallic structure with potential applications in catalysis and materials science. researchgate.net The structure of this complex has been confirmed through X-ray diffraction analysis. researchgate.net

Catalytic Strategies in this compound Synthesis

Catalytic methods are central to the synthetic utility of this compound, enabling the construction of complex molecular architectures through the selective formation of new bonds. Palladium and copper catalysts are particularly prominent in these transformations.

Palladium catalysis provides powerful tools for elaborating the structure of this compound derivatives. These reactions often proceed through tandem or cascade sequences, allowing for the rapid assembly of intricate carbocyclic and heterocyclic systems.

A notable example is the palladium-catalyzed carbonylative cascade reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with carbon monoxide and an alcohol or phenol. acs.orgacs.org This process affords 1-methylene-1H-indene-2-carboxylates in moderate to good yields. acs.orgacs.org The reaction sequence involves a palladium-catalyzed carbonylation at the vinylidene moiety, followed by an intramolecular Heck reaction, demonstrating high functional group tolerance. acs.org

Another efficient method is the palladium-catalyzed tandem reaction of 1-(2,2-dibromovinyl)-2-alkynylbenzenes with arylboronic acids. rsc.orgnih.gov This approach yields a variety of 1-methyleneindenes under mild conditions with high efficiency and selectivity. rsc.orgnih.gov The direct C-3 alkynylation of indolizines has also been achieved using (2,2-dibromovinyl)arenes in the presence of a palladium catalyst, showcasing the versatility of this substrate in C-H functionalization reactions. tandfonline.com The reaction between indolizine-1-carbonitrile (B3051405) and this compound, catalyzed by Pd(OAc)₂ with DPEPhos as a ligand, produces the corresponding alkynylated indolizine. tandfonline.com

Table 2: Palladium-Catalyzed Reactions of this compound Derivatives

| Substrate | Reagent(s) | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 1-(2,2-Dibromovinyl)-2-alkenylbenzene | CO, Phenol/Alcohol | Pd(OAc)₂, DPPP | 1-Methylene-1H-indene-2-carboxylate | acs.orgacs.org |

| 1-(2,2-Dibromovinyl)-2-alkynylbenzene | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-Methyleneindene | rsc.orgnih.gov |

| This compound | Indolizine-1-carbonitrile | Pd(OAc)₂, DPEPhos | C-3 Alkynylated Indolizine | tandfonline.com |

Copper-catalyzed reactions offer a complementary and often more economical approach for the functionalization of this compound and its derivatives. These methods are particularly effective for forming carbon-nitrogen and carbon-oxygen bonds.

A simple and efficient copper-catalyzed method has been developed for the synthesis of N-alkynylheteroarenes from 1,1-dibromo-1-alkenes. thieme-connect.com Using CuI as a catalyst with TMEDA as a ligand, this compound reacts with imidazoles and benzimidazoles to give the corresponding N-alkynyl products in good yields. thieme-connect.com

Copper catalysis is also employed in the synthesis of substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides. acs.org The reaction proceeds in moderate to good yields and tolerates a range of functional groups. acs.org Furthermore, a copper-catalyzed tandem etherification of 2-(2,2-dibromovinyl)phenol derivatives with phenols has been reported. sioc-journal.cn This one-pot reaction, using copper acetate (B1210297) as the catalyst and cesium carbonate as the base under ligand-free conditions, generates 2-phenoxybenzofurans in good yields. sioc-journal.cn The choice of copper salt is crucial, with divalent copper acetate showing higher reactivity than monovalent salts like CuI. sioc-journal.cn

Table 3: Copper-Catalyzed Reactions of this compound Derivatives

| Substrate | Reagent | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| This compound | Imidazole | CuI, TMEDA | N-Alkynylimidazole | thieme-connect.com |

| 4-(2,2-Dibromovinyl)-1,2-dimethoxybenzene | Dimethylbiguanide HCl | CuI, 2,2'-bipyridine | 2,4-Diamino-1,3,5-triazine | acs.org |

| 2-(2,2-Dibromovinyl)phenol | Phenol | Cu(OAc)₂ | 2-Phenoxybenzofuran | sioc-journal.cn |

One-Pot and Cascade Reaction Approaches to this compound Derivatives

A significant one-pot synthesis is the direct, regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives to produce (Z)-1-(2-bromo-1-fluorovinyl)benzenes. acs.orgacs.orgnih.gov This transition-metal-free method uses wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O) in toluene (B28343), which acts as a source of fluoride. nih.govorganic-chemistry.org The reaction proceeds with high regioselectivity, affording yields up to 81%. acs.orgacs.org The reaction mechanism is thought to involve the formation of a (bromoethynyl)benzene (B1266612) intermediate, which then undergoes attack by the fluoride anion. acs.org

Cascade reactions have also been developed for the synthesis of complex heterocycles. nih.govrsc.org An efficient cascade involving sulfonylation and a [2+3]-cycloaddition between gem-dibromoalkenes and arylsulfonyl methyl isocyanides yields 3-aryl-2,4-disulfonyl-1H-pyrroles. nih.govrsc.org This reaction is mediated by a base such as cesium carbonate and highlights the ability to form multiple C-C and C-N bonds in a single, streamlined process. nih.gov

Additionally, palladium-catalyzed cascade reactions of 1-(2,2-dibromovinyl)-2-alkenylbenzene with various partners have been developed. For instance, a bicyclization with allenyl malonates leads to the formation of three C-C bonds and two rings in one step. researchgate.net

Electrochemical Synthesis of (2,2-Dibromovinyl)naphthalene Analogues

Electrochemical methods offer a powerful and green alternative for the synthesis of derivatives from (2,2-dibromovinyl)naphthalene, an analogue of this compound. The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene allows for the selective synthesis of valuable arylalkynes by carefully controlling the reaction conditions. nih.govbeilstein-journals.orgbeilstein-journals.org

The cathodic reduction of 2-(2,2-dibromovinyl)naphthalene in a dimethylformamide (DMF) solution at a platinum cathode can be directed to yield either 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene with high selectivity and yield. nih.govbeilstein-journals.org The outcome of the electrolysis is critically dependent on the applied potential and the choice of supporting electrolyte. nih.govbeilstein-journals.org

Specifically, when the electrolysis is conducted at a potential of -2.00 V (vs. SCE) using tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄) as the supporting electrolyte, the reaction selectively produces 2-ethynylnaphthalene in 80% yield. beilstein-journals.org Conversely, changing the supporting electrolyte to sodium perchlorate (B79767) (NaClO₄) and adjusting the potential to -2.20 V directs the reaction towards the formation of 2-(bromoethynyl)naphthalene in 89% yield. beilstein-journals.org This demonstrates that the bromoalkyne can be further reduced to the terminal alkyne, providing a controllable synthetic pathway. nih.govbeilstein-journals.org

Table 4: Electrochemical Reduction of 2-(2,2-Dibromovinyl)naphthalene

| Potential (vs. SCE) | Supporting Electrolyte | Solvent | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| -2.00 V | Et₄NBF₄ | DMF | 2-Ethynylnaphthalene | 80% | beilstein-journals.org |

| -2.20 V | NaClO₄ | DMF | 2-(Bromoethynyl)naphthalene | 89% | beilstein-journals.org |

Reactivity and Transformational Chemistry of 2,2 Dibromovinyl Benzene

Carbon-Halogen Bond Manipulations

The presence of two bromine atoms on the vinyl group of (2,2-Dibromovinyl)benzene allows for a range of selective transformations.

Debrominative Cyanation Reactions

The conversion of this compound and its derivatives into α,β-unsaturated nitriles can be achieved through debrominative cyanation. One effective method involves a copper(I) oxide-catalyzed reaction using sodium cyanide as the cyanide source and L-proline as a ligand. rsc.orgrsc.org This process is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. rsc.org

The reaction proceeds through a proposed mechanism where one bromine atom is substituted by a cyanide group, and the other is replaced by a hydrogen atom. rsc.org A deuterium (B1214612) exchange study has provided insight into this mechanism, suggesting the involvement of a bromo cyano olefin intermediate. rsc.org The reaction is generally effective for a range of substituted (2,2-dibromovinyl)benzenes, leading to the corresponding cinnamonitrile (B126248) derivatives in moderate to good yields. rsc.org

Table 1: Copper-Catalyzed Debrominative Cyanation of this compound Derivatives

| Substrate | Catalyst System | Reagents | Solvent | Temp (°C) | Yield (%) |

| This compound | Cu2O (10 mol%), L-proline (10 mol%) | NaCN (1.1 equiv) | DMF | 110 | 81 |

| 1-(2,2-Dibromovinyl)-4-methylbenzene | Cu2O (10 mol%), L-proline (10 mol%) | NaCN (1.1 equiv) | DMF | 110 | 78 |

| 1-(2,2-Dibromovinyl)-4-methoxybenzene | Cu2O (10 mol%), L-proline (10 mol%) | NaCN (1.1 equiv) | DMF | 110 | 75 |

| 1-(2,2-Dibromovinyl)-4-chlorobenzene | Cu2O (10 mol%), L-proline (10 mol%) | NaCN (1.1 equiv) | DMF | 110 | 85 |

| 1-(2,2-Dibromovinyl)-4-nitrobenzene | Cu2O (10 mol%), L-proline (10 mol%) | NaCN (1.1 equiv) | DMF | 110 | 89 |

Data sourced from Organic & Biomolecular Chemistry, 2015, 13, 5918–5923. rsc.org

Regioselective Halogen-Exchange Reactions (e.g., Fluorination)

A notable transformation of this compound derivatives is their regioselective fluorination to produce (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds. acs.orgnih.govorganic-chemistry.org This reaction can be accomplished using wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O) in toluene (B28343), which serves as both a base and a fluorine source. acs.orgnih.gov The reaction demonstrates high regioselectivity, with yields reaching up to 81%. acs.orgnih.govorganic-chemistry.org

The success of this fluorination is highly dependent on the reaction conditions, including temperature and the nature of substituents on the phenyl ring. acs.orgnih.govorganic-chemistry.org Electron-withdrawing groups on the aromatic ring tend to improve the reaction yield, while electron-donating groups may necessitate higher temperatures. organic-chemistry.org The proposed mechanism involves a sequence of debromination, fluoride ion attack, and addition steps. organic-chemistry.org This transition-metal-free method offers a practical route for introducing fluorine into vinylic positions. organic-chemistry.org

Table 2: Regioselective Fluorination of Substituted (2,2-Dibromovinyl)benzenes

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

| This compound | TBAF·3H₂O | Toluene | 100 | 75 |

| 1-(2,2-Dibromovinyl)-4-fluorobenzene | TBAF·3H₂O | Toluene | 100 | 81 |

| 1-(2,2-Dibromovinyl)-4-chlorobenzene | TBAF·3H₂O | Toluene | 100 | 78 |

| 1-(2,2-Dibromovinyl)-4-bromobenzene | TBAF·3H₂O | Toluene | 100 | 76 |

| 1-(2,2-Dibromovinyl)-4-methylbenzene | TBAF·3H₂O | Toluene | 110 | 65 |

Data sourced from Organic Letters, 2016, 18, 416-419. nih.govorganic-chemistry.org

Reductive Debromination Pathways

This compound can undergo reductive debromination to form different products depending on the reaction conditions. Electrochemical methods have been employed for this purpose. For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, a related compound, can selectively yield the corresponding terminal alkyne. This transformation is influenced by the choice of cathode material and electrolyte.

While specific studies focusing solely on the reductive debromination of this compound are not extensively detailed in the provided context, the principles from related polybrominated compounds are applicable. Reductive debromination of polybrominated diphenyl ethers has been achieved using zero-valent iron (ZVI) and bimetallic systems, which act as electron donors. magtech.com.cn Photocatalytic reductive debromination is another pathway, as demonstrated with a nanocomposite catalyst for the degradation of brominated diphenyl ethers. rsc.org These methods highlight potential routes for the controlled reduction of the carbon-bromine bonds in this compound.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in this compound are reactive sites for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Arylboronic Acids

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between this compound derivatives and arylboronic acids. This reaction has been utilized in tandem with other processes to construct complex molecular architectures.

A notable application is the palladium-catalyzed reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acids, which proceeds via a tandem Suzuki-Miyaura coupling and Heck reaction to generate functionalized 1-methylene-1H-indenes in good yields. nih.govacs.org This transformation is efficient and allows for the assembly of these cyclic structures in a single step. nih.govacs.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of a suitable base. nih.gov

Table 3: Palladium-Catalyzed Tandem Suzuki-Miyaura/Heck Reaction

| 1-(2,2-Dibromovinyl)-2-alkenylbenzene Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1-(2,2-Dibromovinyl)-2-vinylbenzene | Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 85 |

| 1-(2,2-Dibromovinyl)-2-vinylbenzene | 4-Methylphenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 82 |

| 1-(2,2-Dibromovinyl)-2-vinylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 80 |

| 1-(2,2-Dibromovinyl)-2-(prop-1-en-2-yl)benzene | Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 75 |

Data synthesized from findings reported in ACS Combinatorial Science, 2010, 12(5), 670-5. nih.govacs.org

Heck and Intramolecular Heck Cyclizations

The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, is a key transformation for this compound. wikipedia.org Intramolecular Heck reactions are particularly useful for synthesizing cyclic compounds. wikipedia.orgnih.gov

As mentioned previously, a tandem process involving Suzuki-Miyaura coupling followed by an intramolecular Heck reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene derivatives is a powerful strategy for synthesizing 1-methylene-1H-indenes. nih.govacs.org After the initial Suzuki coupling, the newly formed vinylpalladium species undergoes an intramolecular Heck cyclization with the adjacent alkenyl group to form the five-membered ring of the indene (B144670) system. nih.govacs.org

More complex cascade reactions involving this compound derivatives have also been developed. For example, a palladium-catalyzed bicyclization of 1-(2,2-dibromovinyl)-2-alkenylbenzene with allenyl malonates has been reported. researchgate.net This protocol involves an intermolecular carbopalladation of the allene, followed by cyclization and an internal Heck reaction, resulting in the formation of three new carbon-carbon bonds and two rings in a single operation. researchgate.net

Sonogashira Coupling and Related Alkyne Formations

The Sonogashira coupling reaction, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for forming C(sp²)-C(sp) bonds. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org this compound and its derivatives are excellent substrates for Sonogashira coupling, leading to the formation of alkynyl-substituted compounds.

In a notable application, a one-pot, three-component reaction involving o-bromo-(2,2-dibromovinyl)benzenes, arylamines, and terminal alkynes has been developed to synthesize 2-alkynylindoles. beilstein-journals.org This palladium-catalyzed tandem Sonogashira/double C-N coupling reaction proceeds efficiently using Pd(OAc)₂ as the catalyst, Xantphos as a bulky bidentate phosphine (B1218219) ligand, and Cs₂CO₃ as the base. beilstein-journals.org

Furthermore, the products of Sonogashira coupling involving this compound derivatives can undergo subsequent transformations. For instance, (Z)-1-bromo-1-sulfonyl alkenes, synthesized from 1,1-dibromo-1-alkenes, can be coupled with phenylacetylene (B144264) via a Sonogashira reaction to produce sulfonylalkynyl alkenes. organic-chemistry.orgthieme-connect.com

The reaction conditions for Sonogashira couplings can be optimized by carefully selecting the catalyst, ligands, and base. libretexts.org For instance, the use of bulky and electron-rich phosphine ligands can enhance the efficiency of the coupling. libretexts.org Copper-free Sonogashira protocols have also been developed, expanding the reaction's applicability. libretexts.org

Carbonylative Coupling Reactions of this compound Derivatives

Carbonylative coupling reactions introduce a carbonyl group into an organic molecule, often using carbon monoxide (CO) as a C1 source. beilstein-journals.org this compound derivatives have been successfully employed in palladium-catalyzed carbonylative reactions to construct various carbo- and heterocyclic scaffolds.

A key example is the palladium-catalyzed carbonylative reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with carbon monoxide in the presence of a phenol (B47542) or an alcohol. acs.org This cascade process, involving carbonylation followed by a Heck reaction, affords 1-methylene-1H-indene-2-carboxylates in moderate to good yields with high selectivity. acs.orgresearchgate.net

Similarly, a one-pot palladium-catalyzed domino reaction of 2-gem-dibromovinylanilines with boronic acids under a carbon monoxide atmosphere leads to the synthesis of 2-aroylindoles. researchgate.net This sequence involves C,N-coupling, carbonylation, and C,C-coupling steps. researchgate.net The concept of reversible oxidative addition in palladium catalysis has been instrumental in the development of novel carbonylation reactions. ucc.ie

These reactions highlight the utility of this compound as a precursor for complex molecules through the strategic incorporation of a carbonyl group.

Copper-Catalyzed Etherification and Other Coupling Reactions

Copper-catalyzed coupling reactions, particularly etherification, provide an important pathway for the formation of C-O bonds. acs.orgnih.gov Derivatives of this compound are effective substrates in these transformations.

A notable example is the copper-catalyzed tandem etherification of 2-(2,2-dibromovinyl)phenol (B8367773) derivatives with phenols. sioc-journal.cn This one-pot reaction, using copper acetate as the catalyst and cesium carbonate as the base in DMF, generates 2-phenoxybenzofurans in good yields under ligand-free conditions. sioc-journal.cn The efficiency of this reaction is influenced by the choice of copper salt, base, and solvent, with divalent copper salts like copper acetate showing the highest reactivity. sioc-journal.cn

Copper catalysis also facilitates the synthesis of 1-(2-benzofuryl)-N-heteroarenes from o-hydroxy-gem-(dibromovinyl)benzenes and N-heteroarenes through a tandem reaction. nih.gov This method demonstrates broad substrate scope and high yields. nih.gov Furthermore, a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarenes yields 2-(polyfluoroaryl)benzofurans, involving an intramolecular C-O bond formation and a C-H activation. researchgate.net

Beyond etherification, copper catalysis is employed in coupling 1,1-dibromoalkenes with biguanides to synthesize trisubstituted 1,3,5-triazines. acs.org These reactions tolerate a range of functional groups on the this compound moiety. acs.org

Table 1: Copper-Catalyzed Reactions of this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-(2,2-Dibromovinyl)phenol derivatives | Phenols | Cu(OAc)₂, Cs₂CO₃ | 2-Phenoxybenzofurans | sioc-journal.cn |

| o-Hydroxy-gem-(dibromovinyl)benzenes | N-heteroarenes | Copper catalyst | 1-(2-Benzofuryl)-N-heteroarenes | nih.gov |

| 2-(2,2-Dibromovinyl)phenol | Polyfluoroarene | Copper(I) catalyst | 2-(Polyfluoroaryl)benzofurans | researchgate.net |

| 1,1-Dibromoalkenes | Biguanides | CuI, 2,2′-bipyridine, K₃PO₄ | Trisubstituted 1,3,5-triazines | acs.org |

Sulfonylation Reactions with Sodium Sulfinates

Sulfonylation reactions introduce a sulfonyl group into an organic molecule, and this compound derivatives are suitable substrates for such transformations using sodium sulfinates. These reactions often proceed with high regio- and stereoselectivity.

A highly selective synthesis of (Z)-1-bromo-1-sulfonyl alkenes has been achieved through the Cs₂CO₃-promoted sulfonylation of 1,1-dibromo-1-alkenes with sodium sulfinates in DMSO at 100°C. organic-chemistry.org This method is applicable to a variety of aromatic and heteroaromatic dibromoalkenes. organic-chemistry.org Interestingly, the reaction of 1-(2,2-dibromovinyl)-2-nitrobenzene under these conditions yields isatin. organic-chemistry.orgthieme-connect.comresearchgate.net

In a different approach, a cascade reaction involving the sulfonylation and [2+3]-cycloaddition of gem-dibromoalkenes with arylsulfonyl methyl isocyanides has been developed for the synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles. rsc.org This reaction highlights the dual role of the isocyanide reagent. rsc.org

The photocatalytic multicomponent sulfonylation of alkenes has also gained attention, providing a route to carboxy-sulfonylated compounds from styrenes, sodium sulfinates, and CO₂. uni-regensburg.de

Table 2: Sulfonylation Reactions of this compound Derivatives

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| 1,1-Dibromo-1-alkenes | Sodium sulfinates | Cs₂CO₃ | (Z)-1-Bromo-1-sulfonyl alkenes | organic-chemistry.org |

| 1-(2,2-Dibromovinyl)-2-nitrobenzene | Sodium sulfinates | Cs₂CO₃ | Isatin | organic-chemistry.orgthieme-connect.comresearchgate.net |

| gem-Dibromoalkenes | Arylsulfonyl methyl isocyanides | Cs₂CO₃ | 3-Aryl-2,4-disulfonyl-1H-pyrroles | rsc.org |

Diverse Transition-Metal-Catalyzed Transformations (Ag, Au, Ni)

Besides palladium and copper, other transition metals like silver (Ag), gold (Au), and nickel (Ni) also catalyze a variety of transformations involving this compound and its derivatives. sioc-journal.cn

Silver (Ag): Silver catalysis has been employed in cascade reactions. For instance, a silver-catalyzed cascade reaction of tosylmethyl isocyanide (TosMIC) with propargylic alcohols can produce (E)-vinyl sulfones. rsc.org Silver catalysts are also used in the cycloaddition of terminal alkynes with isocyanides to form pyrroles. rsc.org In a different context, a nickel(II)/silver(I)-catalyzed tandem C(sp²)–H activation and intramolecular annulation of arenes with dibromoalkenes has been developed to synthesize 3-methyleneisoindolin-1-one (B1254794) scaffolds. researchgate.net

Gold (Au): Gold catalysis is particularly known for its ability to activate alkynes. bham.ac.uk Gold-catalyzed reactions have been used for the oxyarylation of alkynes and the synthesis of various heterocyclic and carbocyclic structures. researchgate.netbham.ac.uk For example, gold catalysts can promote the formation of spirocycles from various substrates. researchgate.net While direct examples with this compound are less common, the alkynes derived from it are suitable substrates for gold-catalyzed transformations.

Nickel (Ni): Nickel catalysts offer a cost-effective alternative to palladium in certain cross-coupling reactions. rsc.org A nickel-catalyzed Suzuki-Miyaura type cross-coupling of (2,2-difluorovinyl)benzene derivatives with arylboronic acids has been developed. rsc.org Nickel-catalyzed reductive cross-couplings between vinyl bromides and benzyl (B1604629) chlorides provide access to enantioenriched products. nih.gov Furthermore, a nickel(II)/silver(I) co-catalyzed system has been used for the tandem C(sp²)–H activation and annulation of arenes with gem-dibromoalkenes, leading to 3-methyleneisoindolin-1-ones. researchgate.net

Intramolecular Cyclization and Annulation Reactions

Formation of Methyleneindenes and Related Carbocyclic Scaffolds

This compound derivatives are excellent precursors for the synthesis of methyleneindenes and other carbocyclic frameworks through intramolecular cyclization and annulation reactions, often catalyzed by palladium.

A highly efficient method for constructing functionalized 1-methylene-1H-indenes involves the palladium-catalyzed tandem reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acids. researchgate.netresearchgate.net This process involves a Suzuki-Miyaura coupling followed by an intramolecular Heck reaction. researchgate.netresearchgate.net

Similarly, 1-(2,2-dibromovinyl)-2-alkynylbenzenes react with arylboronic acids in a palladium-catalyzed tandem reaction to afford rapid access to 1-methyleneindenes. scispace.com The carbonylative reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with carbon monoxide and an alcohol or phenol also leads to 1-methylene-1H-indene-2-carboxylates. acs.org

These intramolecular cyclization strategies provide a powerful means to assemble complex polycyclic systems from readily available this compound precursors.

Synthesis of Fused Heterocyclic Systems (e.g., Benzofurans, Indoles, Quinazolines, Pyrazoles)

The (2,2-dibromovinyl) moiety is instrumental in constructing a variety of fused heterocyclic systems, which are core structures in many natural products and pharmaceuticals.

Benzofurans: A prominent strategy for benzofuran (B130515) synthesis involves the cyclization of o-(2,2-dibromovinyl)phenols. Copper-catalyzed intramolecular C-O bond formation is a common method to generate 2-bromobenzofurans, which can be further functionalized. researchgate.netmdpi.com For instance, a copper(I)-catalyzed tandem reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarenes yields 2-(polyfluoroaryl)benzofurans through a process involving intramolecular C-O bond formation and C-H activation. nih.gov Palladium-catalyzed domino reactions have also been developed, combining cyclization with subsequent coupling steps to afford complex benzofuran-based natural products. researchgate.netnih.gov

Indoles: The synthesis of indoles can be achieved from o-(2,2-dibromovinyl)aniline derivatives. A palladium-catalyzed coupling reaction between o-(2,2-dibromovinyl)aniline and o-ethynylaniline has been developed for the synthesis of 2,3′-bisindoles. researchgate.net Another approach involves a copper-catalyzed reaction sequence starting from N-[2-(2,2-dibromovinyl)phenyl]acetamide. This substrate can undergo cyclization, possibly through an alkyne intermediate formed by dehydrobromination, followed by an intramolecular hydroamination to form the indole (B1671886) ring. thieme-connect.de

Quinazolines: Indolo[1,2-a]quinazolines have been synthesized using N-[2-(2,2-dibromovinyl)phenyl]acetamide as a key starting material. thieme-connect.de The synthesis involves a copper-catalyzed coupling with a second component like 2-bromo-N-tosylbenzylamine, followed by cyclization and a subsequent intramolecular N-arylation to construct the final fused heterocyclic system. thieme-connect.de

Pyrazoles: this compound derivatives are effective dipolarophiles in [3+2] dipolar cycloaddition reactions for pyrazole (B372694) synthesis. beilstein-journals.orgnih.gov The reaction with 3-arylsydnones, in the presence of a base like cesium carbonate, proceeds through the in situ formation of a haloalkyne intermediate. beilstein-journals.orgnih.gov This method allows for the efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles in moderate to excellent yields. beilstein-journals.orgnih.govresearchgate.net The electronic nature of the substituents on the aromatic ring of this compound influences the reaction's efficiency; electron-withdrawing groups like nitro or cyano lead to higher yields compared to electron-donating groups like methyl. beilstein-journals.orgresearchgate.net Lanthanide catalysts have also been explored for the synthesis of pyrazoles from 1-(2,2-dibromovinyl)-4-methoxybenzene and benzohydrazides. olemiss.edu

Table 1: Synthesis of Fused Heterocycles from this compound Derivatives

| Heterocycle | Precursor | Reagents/Catalyst | Key Transformation | Ref |

|---|---|---|---|---|

| Benzofuran | 2-(2,2-Dibromovinyl)phenol | Cu-catalyst | Intramolecular C-O Cyclization | researchgate.netmdpi.com |

| 2-(Polyfluoroaryl)benzofuran | 2-(2,2-Dibromovinyl)phenol | Cu(I)-catalyst, Polyfluoroarene | Tandem Intramolecular C-O Cyclization / C-H Activation | nih.gov |

| 2,3'-Bisindole | o-(2,2-Dibromovinyl)aniline | Pd-catalyst, o-Ethynylaniline | Intermolecular Coupling/Cyclization | researchgate.net |

| Indolo[1,2-a]quinazoline | N-[2-(2,2-Dibromovinyl)phenyl]acetamide | CuI, 1,10-phenanthroline | Tandem Coupling/Cyclization/N-Arylation | thieme-connect.de |

| 1,3-Diaryl-4-halo-1H-pyrazole | 1-(2,2-Dibromovinyl)-4-nitrobenzene | 3-Arylsydnone, Cs₂CO₃ | [3+2] Dipolar Cycloaddition | beilstein-journals.orgnih.gov |

Bicyclization Reactions via Carbopalladation Cascades

Palladium-catalyzed cascade reactions involving the this compound motif enable the rapid construction of complex bicyclic systems. A notable example is the bicyclization of 1-(2,2-dibromovinyl)-2-alkenylbenzene with allenyl malonates. researchgate.netacs.org This protocol efficiently forms two rings and three new carbon-carbon bonds in a single step. The cascade is initiated by the intermolecular carbopalladation of the allene, followed by an intramolecular cyclization and a final internal Heck reaction to yield the bicyclic product. researchgate.net This demonstrates the power of carbopalladation cascades to build molecular complexity from relatively simple starting materials.

Stereoselective Transformations

The reactivity of the (2,2-dibromovinyl) group can be controlled to achieve high levels of selectivity in product formation, which is critical for the synthesis of specific isomers of pharmacologically active compounds and materials.

Regioselective and Stereoselective Product Formation

Many transformations of this compound derivatives proceed with high regio- and stereoselectivity.

Fluorination: The direct, transition-metal-free fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H₂O) provides a highly regioselective method to synthesize (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds. organic-chemistry.org The reaction proceeds with good yields, and the high (Z)-selectivity is a key feature. Toluene was identified as the optimal solvent at 100°C. Electron-withdrawing groups on the phenyl ring generally lead to better yields, whereas ortho-substituents can hinder the reaction due to steric effects. organic-chemistry.org

Sulfonylation: A highly selective synthesis of (Z)-1-bromo-1-sulfonyl alkenes is achieved through the Cs₂CO₃-promoted sulfonylation of 1,1-dibromo-1-alkenes with sodium sulfinates. thieme-connect.com This reaction offers a reliable method for introducing a sulfonyl group with specific stereochemistry at the vinyl position.

Bicyclization: The previously mentioned palladium-catalyzed bicyclization of 1-(2,2-dibromovinyl)-2-alkenylbenzene with allenyl malonates is not only an efficient cascade reaction but also proceeds with high regio- and stereoselectivity, affording specific bicyclic structures. researchgate.net

Chromene Synthesis: Palladium-catalyzed cascade reactions of 3-(2-(2,2-dibromovinyl)phenoxy)acrylates with aryl boronic acids have been used to synthesize (2H-chromen-2-ylidene)acetates with controlled stereoselectivity. acs.org

Table 2: Examples of Regio- and Stereoselective Reactions

| Substrate | Reagent | Product | Selectivity | Ref |

|---|---|---|---|---|

| 1-(2,2-Dibromovinyl)benzene | TBAF·3H₂O | (Z)-1-(2-Bromo-1-fluorovinyl)benzene | High (Z)-selectivity | organic-chemistry.org |

| 1,1-Dibromo-1-alkenes | Sodium sulfinates, Cs₂CO₃ | (Z)-1-Bromo-1-sulfonyl alkenes | High (Z)-selectivity | thieme-connect.com |

| 1-(2,2-Dibromovinyl)-2-alkenylbenzene | Allenyl malonates, Pd-catalyst | Bicyclic compounds | High regio- and stereoselectivity | researchgate.net |

| 3-(2-(2,2-Dibromovinyl)phenoxy)acrylates | Aryl boronic acids, Pd-catalyst | (2H-Chromen-2-ylidene)acetates | Controlled stereoselectivity | acs.org |

Control of (E/Z)-Stereoisomerism

Controlling the geometry of the double bond, or (E/Z)-stereoisomerism, is a fundamental challenge and goal in organic synthesis. For reactions involving this compound, specific conditions and reagents have been developed to favor the formation of one stereoisomer over the other.

The selective formation of (Z)-isomers is a recurring theme in the chemistry of this scaffold. The synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzenes via fluorination with TBAF and (Z)-1-bromo-1-sulfonyl alkenes via sulfonylation with sodium sulfinates are prime examples of this control. organic-chemistry.orgthieme-connect.com Similarly, the nucleophilic addition of imidazole (B134444) to arylselanylalkynes, which can be derived from this compound precursors, has been shown to produce (Z)-1-[1-organyl-(2-arylselanyl)vinyl]-1H-imidazole derivatives. chim.it This stereochemical outcome is often dictated by the reaction mechanism, where steric and electronic factors in the transition state favor the formation of the thermodynamically more stable or kinetically preferred product.

Radical-Mediated Transformations Involving the (2,2-Dibromovinyl) Motif

Beyond metal-catalyzed processes, the (2,2-dibromovinyl) group can participate in radical-mediated reactions to form complex polycyclic structures. A transition-metal-free approach has been developed for the synthesis of benzo-fused bicyclo[3.1.0]hexanes. acs.org This method involves the intramolecular radical oxidative cyclization of 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes. acs.org The reaction is promoted by diphenyl diselenide and uses tert-butyl hydroperoxide (TBHP) as an oxidant. Mechanistic studies confirm that the transformation proceeds via a radical pathway, facilitating the formation of two C-C bonds and one C-O bond in a single operation. acs.org This radical cascade provides an efficient route to valuable bicyclo[3.1.0]hexane skeletons, which are present in numerous biologically active compounds. acs.org

Mechanistic Investigations of Reactions Involving 2,2 Dibromovinyl Benzene

Identification and Characterization of Reaction Intermediates

Reactions involving (2,2-dibromovinyl)benzene proceed through various short-lived, highly reactive intermediates. The specific intermediate formed often depends on the reaction conditions, including the choice of metal catalyst, base, and solvent.

Vinyl anions and carbene species are two important classes of intermediates that can be generated from this compound and its derivatives.

Vinyl Anions: Strong bases can deprotonate suitable precursors to yield vinyl carbanions. rsc.org These intermediates can then react with various electrophiles to form α-substituted derivatives. rsc.org

Carbene Species: In the context of palladium catalysis, an α-dehalopalladation reaction can occur with 1,1-dihalo-1-alkenes. acs.orgresearchgate.net This process is proposed to generate vinylic carbene intermediates. acs.orgresearchgate.net A carbene is a molecule that contains a neutral carbon atom with a valence of two and two unshared valence electrons. wikipedia.org Most carbenes are highly reactive and short-lived. wikipedia.org Depending on their electronic structure, they can exist as either singlet or triplet carbenes, which exhibit different reactivities. wikipedia.org For instance, singlet carbenes typically add to alkenes in a concerted fashion, preserving the stereochemistry of the alkene in the resulting cyclopropane (B1198618) product. libretexts.org

Organometallic species are central to the catalytic transformations of this compound.

Palladium-Vinyl Species: A key step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of a vinyl halide to a low-valent palladium complex, typically Pd(0). csbsju.edu This step involves the cleavage of the carbon-halogen bond and results in the formation of a new organopalladium species, in this case, a palladium(II)-vinyl complex. csbsju.eduyoutube.com This process increases the oxidation state and coordination number of the metal center. youtube.comwikipedia.org The reactivity for oxidative addition is generally higher for larger halogens, making the carbon-bromine bonds of this compound susceptible to this reaction. csbsju.edu

Copper Complexes: Copper complexes are also utilized in reactions involving vinyl halides. Copper(I) and Copper(II) complexes with various nitrogen-donor ligands, such as 2,2′-bipyridine and 1,10-phenanthroline, have been shown to catalyze oxidation reactions. researchgate.netnih.gov In transformations involving this compound derivatives, copper(I) can catalyze tandem reactions that involve intramolecular C-O bond formation and C-H activation. researchgate.net The versatility of copper is also demonstrated by its ability to form complexes with arenes, which can be synthesized by oxidizing elemental copper or through ligand metathesis. nih.gov

While many reactions of this compound are explained by ionic or organometallic intermediates, the involvement of transient radical species is also possible under certain conditions.

Free radicals are highly reactive species that can participate in bimolecular reactions. researchgate.net The phenyl radical (C₆H₅) is recognized as one of the most significant transient species in the formation and growth of polycyclic aromatic hydrocarbons (PAHs). uhmreactiondynamics.org Although direct evidence for radical pathways in many standard cross-coupling reactions of this compound is not the primary proposed mechanism, their potential involvement, particularly in high-temperature reactions or under photochemical conditions, cannot be entirely discounted.

Proposed Catalytic Cycles for Metal-Mediated Transformations

Metal-mediated reactions of this compound are often catalytic, involving a sequence of elementary steps that regenerate the active catalyst.

The classic palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) provides a well-established mechanistic framework applicable to this compound. csbsju.edumdpi.com The catalytic cycle typically involves three main steps:

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a Pd(0) complex (e.g., Pd(PPh₃)₄), forming a σ-vinylpalladium(II) intermediate. csbsju.edu This step is often rate-determining.

Transmetalation: In this step, an organic group is transferred from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) to the palladium(II) center, displacing a halide. csbsju.edu

Reductive Elimination: This is the final, product-forming step where the two organic ligands on the palladium center couple and are eliminated from the metal. wikipedia.org This process forms a new carbon-carbon bond, yields the final product, and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. csbsju.edunih.gov For reductive elimination to occur, the groups being eliminated must be cis to one another on the metal center. wikipedia.orgumb.edu

The table below summarizes the key steps in a typical palladium-catalyzed cross-coupling cycle.

Table 1: Elementary Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | This compound reacts with Pd(0) to form a vinylpalladium(II) complex. | 0 → +2 |

| Transmetalation | An organic group from a second reagent is transferred to the palladium(II) complex. | No Change |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the product. | +2 → 0 |

Intramolecular Carbopalladation and Subsequent Steps

For substrates derived from this compound that contain an additional tethered unsaturated bond (e.g., an alkene), intramolecular cascade reactions can occur. acs.org A key step in these cascades is intramolecular carbopalladation. nih.gov

The proposed mechanism for such a transformation is as follows:

Oxidative Addition: Similar to cross-coupling, the reaction initiates with the oxidative addition of the C-Br bond to a Pd(0) catalyst, forming a vinylpalladium(II) species.

Intramolecular Carbopalladation: The vinylpalladium intermediate then undergoes an intramolecular insertion reaction, where the tethered alkene attacks the palladium-bound vinyl carbon. This forms a new carbon-carbon bond and results in a cyclic alkylpalladium intermediate. acs.orgnih.gov This type of cyclization can proceed via a 5-endo-dig pathway. nih.gov

Subsequent Steps: Following carbopalladation, the resulting intermediate can undergo further reactions. A common pathway is β-hydride elimination, which leads to the formation of a double bond within the newly formed ring system and a hydridopalladium(II) species. Reductive elimination of H-Br from this species regenerates the Pd(0) catalyst. This sequence allows for the efficient synthesis of fused bicyclic structures. acs.org

The table below outlines the sequence for an intramolecular carbopalladation cascade.

Table 2: Key Steps in Intramolecular Carbopalladation Cascade

| Step | Description | Intermediate Formed |

|---|---|---|

| Oxidative Addition | A C-Br bond of the dibromovinyl group adds to Pd(0). | Vinylpalladium(II) species |

| Carbopalladation | The tethered alkene inserts into the Pd-C vinyl bond. | Cyclic alkylpalladium(II) intermediate |

| β-Hydride Elimination | A hydrogen atom is eliminated from the carbon β to the palladium, forming an alkene. | Cyclized product and a hydridopalladium(II) species |

| Catalyst Regeneration | The active Pd(0) catalyst is regenerated. | Pd(0) |

Influence of Reaction Parameters on Mechanism and Selectivity

The outcome of catalytic reactions involving this compound is highly dependent on the careful selection of reaction parameters. These factors not only influence the reaction rate and yield but also govern the mechanistic pathway and the stereochemical and regiochemical selectivity of the products.

Ligand Effects in Catalytic Systems

In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount as it directly influences the electronic and steric environment of the metal center, thereby affecting every elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The nature of the phosphine (B1218219) ligand, for example, can dictate the stereochemical outcome of Suzuki-Miyaura couplings. While these reactions are often expected to proceed with retention of the olefin geometry, studies on related Z-alkenyl halides have shown that Z-to-E isomerization can be a competing process. organic-chemistry.org The extent of this isomerization is largely governed by the ligand on the palladium catalyst. For instance, bulky and electron-rich phosphine ligands can promote the desired reductive elimination step, potentially minimizing isomerization and preserving the stereointegrity of the product. In contrast, less sterically demanding ligands might allow for side reactions that lead to a loss of stereoselectivity. organic-chemistry.org For reactions requiring high stereochemical fidelity, ligands such as tri(o-tolyl)phosphine have been identified as effective in maintaining the original Z-olefin geometry while achieving high yields under mild conditions. organic-chemistry.org

The general catalytic cycle for these cross-coupling reactions involves the oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govyoutube.com The ligand influences the rate and efficiency of each of these steps. Electron-rich ligands facilitate the oxidative addition step, which is often rate-limiting, especially for less reactive halides. youtube.com Bulky ligands, on the other hand, can accelerate the reductive elimination step, which is crucial for product formation and catalyst turnover.

Solvent and Base Optimization Studies

Solvents and bases are not merely reaction media or additives; they are critical parameters that can profoundly influence the reaction mechanism and selectivity. The solvent can affect catalyst solubility, stability, and activity, while the base is often essential for activating one of the coupling partners. york.ac.ukwhiterose.ac.uk

In Suzuki-Miyaura reactions, the base plays a crucial role in the transmetalation step by activating the organoboron reagent to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. nih.govyoutube.com The choice of base, ranging from carbonates and phosphates to alkoxides, can significantly impact the reaction rate and yield. The selection is often tied to the solvent system used. For example, aqueous inorganic bases are common, requiring solvent systems that can accommodate both organic and inorganic components.

The polarity of the solvent has been shown to be a key factor in directing the selectivity of cross-coupling reactions. In studies involving substrates with multiple reactive sites, the solvent can switch the chemoselectivity. For instance, in the Suzuki coupling of a chloroaryl triflate, nonpolar solvents favored reaction at the C-Cl bond, whereas polar solvents switched the selectivity to the C-OTf bond. nih.gov This effect is attributed to the ability of polar solvents to stabilize anionic palladium complexes, which are proposed as the active catalytic species in these environments. nih.gov Therefore, the choice of solvent, from nonpolar options like toluene (B28343) and THF to polar aprotic solvents like DMF and acetonitrile, must be carefully considered to control the reaction pathway. york.ac.ukwhiterose.ac.uk

The following table illustrates the general effect of solvent and base combinations on the yield of a model Suzuki-Miyaura cross-coupling reaction.

| Solvent System | Base | Typical Outcome |

|---|---|---|

| Toluene/H₂O | K₂CO₃ | Good for many standard couplings. |

| Dioxane/H₂O | K₃PO₄ | Often provides higher yields for challenging substrates. |

| THF | KF | Used for base-sensitive functional groups. |

| DMF | Na₂CO₃ | High-boiling polar solvent, can increase rates. |

| Ethanol/H₂O | NaOH | "Green" solvent option, effective for some systems. aidic.it |

Temperature and Concentration Dependencies on Reaction Kinetics

Temperature and reactant concentration are fundamental kinetic parameters that control the rate of reaction. According to collision theory, increasing the temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate. Similarly, higher concentrations of reactants lead to a greater probability of collision, thus accelerating the reaction.

In the context of palladium-catalyzed reactions of this compound, temperature can also affect catalyst stability and selectivity. While higher temperatures generally increase the reaction rate, they can also promote catalyst decomposition or undesirable side reactions, such as ligand dissociation or isomerization of products. organic-chemistry.org Therefore, an optimal temperature must be found that balances reaction rate with catalyst longevity and product selectivity.

Kinetic studies of Heck reactions, for example, often reveal a complex dependence on the concentrations of the substrate, catalyst, and base. researchgate.net The rate-determining step of the catalytic cycle can change depending on these concentrations. For instance, at low substrate concentrations, oxidative addition may be the slowest step, while at higher concentrations, a subsequent step like migratory insertion or β-hydride elimination could become rate-limiting. researchgate.net Real-time monitoring of reaction progress allows for the determination of reaction orders with respect to each component, providing valuable insights into the mechanistic details and helping to identify catalyst resting states and deactivation pathways. ubc.ca

Kinetic and Stereochemical Aspects of this compound Reactivity

The stereochemistry of the double bond is a key feature in the products derived from this compound. The selective reaction of one bromine atom over the other, and the subsequent fate of the remaining vinyl bromide, are central to its synthetic utility.

Cross-coupling reactions of vinyl halides, including Suzuki-Miyaura and Sonogashira reactions, are generally known to proceed with retention of the double bond configuration. This stereospecificity is a consequence of the concerted nature of the oxidative addition and reductive elimination steps in the palladium catalytic cycle. nih.gov However, as noted earlier, isomerization can occur, and the stereochemical outcome is not always straightforward. The choice of catalyst, particularly the ligand, can be a deciding factor in whether the reaction proceeds with retention or inversion of configuration. beilstein-journals.org For example, in certain Suzuki couplings of vinyl triflates, the use of Pd(PPh₃)₄ led to retention of configuration, while Pd(dppf)Cl₂ favored the product with an inverted double bond configuration. beilstein-journals.org This ligand-dependent stereoselectivity offers a powerful tool for accessing either geometric isomer from a single starting material.

Mechanistic studies suggest that the pathway for isomerization may involve intermediates where rotation around the carbon-carbon bond becomes possible before reductive elimination occurs. organic-chemistry.orgbeilstein-journals.org The electronic properties of the ligand and the stability of various palladium intermediates play a crucial role in determining which pathway—direct reductive elimination (retention) or isomerization followed by elimination (inversion)—is favored.

The following table summarizes the expected stereochemical outcomes based on the catalyst system for a generic vinyl halide.

| Catalyst System | Typical Stereochemical Outcome | Mechanistic Implication |

|---|---|---|

| Pd(PPh₃)₄ / K₃PO₄ | Retention | Reductive elimination is faster than isomerization pathways. beilstein-journals.org |

| Pd(dppf)Cl₂ / K₃PO₄ | Inversion / Isomerization | Formation of intermediates that allow for C-C bond rotation before elimination. beilstein-journals.org |

| Pd(P(o-Tol)₃)₂ / NaO-t-Bu | High Retention | Bulky ligand promotes direct reductive elimination and suppresses isomerization. organic-chemistry.org |

Applications in Advanced Organic Synthesis

(2,2-Dibromovinyl)benzene as a Cornerstone in Complex Molecule Construction

This compound and its derivatives serve as foundational starting materials for creating intricate molecular frameworks. dntb.gov.uanih.gov These organic functionalized molecules are pivotal for the bottom-up assembly of diverse molecular structures. nih.gov The gem-dibromoalkene group is a synthetic precursor to a terminal alkyne, a highly reactive functional group that can participate in numerous coupling and cycloaddition reactions. nih.gov Furthermore, the vinylic bromides can be sequentially functionalized through transition-metal-catalyzed cross-coupling reactions, allowing for the controlled and stepwise introduction of different substituents. This dual reactivity makes it an indispensable tool for synthesizing polysubstituted benzenes and complex heterocyclic systems, playing a fundamental role in medicinal chemistry and materials science. dntb.gov.uanih.gov

Synthesis of Highly Functionalized Organic Frameworks

The utility of this compound is prominently demonstrated in its application to construct a wide array of highly functionalized organic structures, including alkynes, allenes, indenes, and various heterocyclic systems.

One of the most common applications of 1,1-dibromoalkenes, such as this compound, is the synthesis of terminal alkynes. A straightforward method involves treating the dibromoalkene with a base under dry reaction conditions. For instance, using succinimide (B58015) and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) provides a versatile route to a broad spectrum of aromatic alkynes. acs.org This transformation is a key step in many multi-step syntheses, as the resulting alkyne functionality is a gateway to a vast range of chemical reactions, including cycloadditions and cross-coupling reactions. nih.govwikipedia.org

Functionalized allenes, which are molecules with two cumulative double bonds, are also accessible from precursors derived from gem-dibromoalkenes. organicreactions.orgchim.it Allenes are valuable building blocks for constructing carbocyclic and heterocyclic systems due to their unique reactivity. chim.itnih.gov For example, palladium-catalyzed cross-coupling reactions involving 2,2-diarylvinyl bromides (structurally related to this compound) with diazo compounds can produce tetrasubstituted allenes through a proposed β-vinylic hydrogen elimination from an allylic palladium intermediate. chim.it

This compound derivatives are excellent precursors for the synthesis of complex indene (B144670) and methyleneindene frameworks. A highly efficient palladium-catalyzed tandem reaction has been developed for this purpose. The process involves the reaction of a 1-(2,2-dibromovinyl)-2-alkenylbenzene with an arylboronic acid. This sequence proceeds through an initial Suzuki-Miyaura coupling to replace one of the bromine atoms, followed by an intramolecular Heck reaction, where the palladium catalyst facilitates the formation of a new carbon-carbon bond to construct the five-membered ring of the indene core. This method allows for the rapid assembly of functionalized 1-methylene-1H-indenes in good yields from readily available starting materials. The intramolecular Heck reaction is a powerful tool for constructing cyclic compounds, as it tolerates a wide variety of functional groups and can be used to create congested tertiary and quaternary carbon centers.

Reaction Scheme: Synthesis of 1-Methylene-1H-indenes

This table illustrates the two key steps in the tandem reaction: a Suzuki-Miyaura coupling followed by an intramolecular Heck cyclization.

The construction of benzofurans, a heterocyclic motif present in numerous natural products and pharmacologically active compounds, is a significant application of this compound and its derivatives. A direct and efficient one-pot strategy involves the reaction of a gem-dibromoalkene with a phenol (B47542). This palladium-catalyzed domino process first involves the formation of a 2-bromovinyl phenyl ether, which then undergoes an intramolecular cyclization to afford the 2-substituted benzofuran (B130515). This method is synthetically viable for preparing a wide variety of 2-arylbenzofurans with diverse functional groups on both the phenol and the dibromoalkene components.

Copper-catalyzed reactions have also been developed for the synthesis of benzofuran derivatives. A copper(I)-catalyzed tandem reaction of 2-(gem-dibromovinyl)phenols with diorganyl diselenides or disulfides provides an efficient route to 2-selenyl- and 2-sulfenylbenzofurans. Similarly, reacting 2-(2,2-dibromovinyl)phenol (B8367773) with polyfluoroarenes using a copper(I) catalyst yields 2-(polyfluoroaryl)benzofurans. These methods highlight the versatility of gem-dibromoalkenes in accessing diverse and biologically relevant heterocyclic structures.

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis from this compound Derivatives and Phenols

| This compound Derivative | Phenol Derivative | Catalyst / Conditions | Product | Yield (%) |

| 1-(2,2-Dibromovinyl)-4-methylbenzene | 4-Nitrophenol | Pd(OAc)₂, Cs₂CO₃, NMP, 130°C | 5-Nitro-2-(p-tolyl)benzofuran | 78 |

| 1-(2,2-Dibromovinyl)-4-methylbenzene | 4-Cyanophenol | Pd(OAc)₂, Cs₂CO₃, NMP, 130°C | 2-(p-Tolyl)benzofuran-5-carbonitrile | 67 |

| 1-(2,2-Dibromovinyl)-4-methylbenzene | 4-Fluorophenol | Pd(OAc)₂, Cs₂CO₃, NMP, 130°C | 5-Fluoro-2-(p-tolyl)benzofuran | 65 |

| This compound | 4-Nitrophenol | Pd(OAc)₂, Cs₂CO₃, NMP, 130°C | 5-Nitro-2-phenylbenzofuran | 68 |

| This compound | 4-Chlorophenol | Pd(OAc)₂, Cs₂CO₃, NMP, 130°C | 5-Chloro-2-phenylbenzofuran | 62 |

| 1-(2,2-Dibromovinyl)-4-chlorobenzene | 4-Nitrophenol | Pd(OAc)₂, Cs₂CO₃, NMP, 130°C | 2-(4-Chlorophenyl)-5-nitrobenzofuran | 78 |

| 1-(2,2-Dibromovinyl)-4-methoxybenzene | Methyl 4-hydroxybenzoate | Pd(OAc)₂, Cs₂CO₃, NMP, 130°C | Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate | 68 |

Role in Natural Product Synthesis and Analogues

The synthetic methodologies developed using this compound as a key reagent are directly applicable to the total synthesis of complex natural products and their analogues.

Moracins and Cicerfuran are natural products that feature a 2-arylbenzofuran core structure and exhibit interesting biological activities. The synthesis of these molecules often relies on the construction of this key heterocyclic system. For example, a common retrosynthetic approach for Moracin C and its analogue Moracin M involves a Sonogashira coupling between a functionalized halophenol and an ethynylbenzene derivative to form the benzofuran skeleton.

The required ethynylbenzene precursors can be readily prepared from the corresponding this compound derivatives. acs.org Alternatively, the palladium- and copper-catalyzed methods that directly couple gem-dibromoalkenes with phenols provide a more convergent route to the 2-arylbenzofuran core of these natural products. For instance, the synthesis of Cicerfuran, an antifungal phytoalexin, has been achieved through palladium-catalyzed coupling of a terminal acetylene (B1199291) with an o-hydroxy aryl halide, a strategy where the alkyne component can be sourced from a gem-dibromoalkene. The accessibility of substituted (2,2-dibromovinyl)benzenes and phenols makes this approach highly valuable for creating libraries of natural product analogues for structure-activity relationship studies.

Enantioselective Synthesis of Complex Polyketide Derivatives

The synthesis of complex natural products such as polyketides often requires precise control over stereochemistry. Enantioselective reactions, which preferentially form one enantiomer over the other, are critical in this field. Polyketides, known for their structural diversity and significant biological activities, are key targets in medicine and agriculture. researchgate.net The principles of stereoselective synthesis dictate that starting materials with specific functionalities can be manipulated to create multiple chiral centers in a controlled manner. masterorganicchemistry.comwikipedia.org

While direct and extensive research detailing the use of this compound in the enantioselective synthesis of complex polyketide derivatives is not yet widely published, its chemical structure presents potential for such applications. The gem-dibromovinyl group is a versatile functional handle that can participate in various stereoselective transformations. For instance, metal-catalyzed cross-coupling and addition reactions could potentially be rendered enantioselective through the use of chiral ligands, introducing stereocenters into the molecule. This would make this compound a valuable starting block for building the complex carbon skeletons characteristic of polyketides. Future research may further explore and establish the utility of this compound in bioinspired iterative synthesis strategies for creating these therapeutically important molecules. frontiersin.org

Preparation of Fluoroolefin Peptide Mimetics

Fluoroolefins have been identified as effective isosteres for peptide bonds in the design of peptide mimetics, which are compounds that mimic the structure and function of natural peptides. nih.govnih.gov These mimetics are valuable in drug discovery as they often exhibit improved stability and bioavailability. A significant application of this compound derivatives is in the synthesis of these crucial fluoroolefin units.

A direct, transition-metal-free method has been developed for the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives. organic-chemistry.org This reaction utilizes wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O) to produce (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields and with high regioselectivity. organic-chemistry.org The process is notable for its practicality and efficiency in incorporating fluorine into organic molecules, which is a key step in creating fluoroolefin-based peptide mimetics. organic-chemistry.org The fluorovinyl compounds produced are important building blocks in pharmaceutical chemistry. organic-chemistry.org

The reaction's efficiency is influenced by substituents on the phenyl ring; electron-withdrawing groups tend to enhance yields, whereas electron-donating groups may require higher temperatures for optimal conversion. organic-chemistry.org

Table 1: Regioselective Fluorination of this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Substituent on Benzene (B151609) Ring | Product | Yield (%) |

|---|---|---|

| 4-NO₂ | (Z)-1-(2-bromo-1-fluorovinyl)-4-nitrobenzene | 81 |

| 4-CN | 4-((Z)-2-bromo-1-fluorovinyl)benzonitrile | 78 |

| 4-CF₃ | 1-((Z)-2-bromo-1-fluorovinyl)-4-(trifluoromethyl)benzene | 75 |

| 4-Cl | 1-bromo-4-((Z)-2-bromo-1-fluorovinyl)benzene | 65 |

| H | (Z)-(2-bromo-1-fluorovinyl)benzene | 53 |

| 4-CH₃ | 1-((Z)-2-bromo-1-fluorovinyl)-4-methylbenzene | 41 |

Data sourced from Zhao et al., Org. Lett., 2016. organic-chemistry.org

Emerging Applications in Materials and Specialty Chemicals

Building Blocks for Polymeric Materials

This compound holds potential as a monomer for the synthesis of advanced polymeric materials, particularly conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, possess unique electronic and optical properties. nih.gov One of the most significant classes of conjugated polymers is poly(p-phenylene vinylene) (PPV). wikipedia.orgrsc.org PPV and its derivatives are rigid-rod polymers known for their electrical conductivity upon doping and their fluorescent properties. nih.govwikipedia.org

The gem-dibromo functionality of this compound makes it a suitable candidate for polymerization through various cross-coupling reactions, such as Heck or Suzuki-Miyaura coupling. These reactions could polymerize the monomer to form a PPV-type structure. While various methods exist for synthesizing PPVs, including Wittig-type couplings and precursor routes, the use of vinyl halide monomers in metal-catalyzed polycondensations represents a direct approach to forming the conjugated backbone. wikipedia.orgrsc.org The synthesis of linear polymers with high molecular weights is crucial for achieving desirable mechanical and material properties. nsf.gov The inclusion of functional side groups can alter the physical and electronic properties of the resulting polymer. wikipedia.org